molecular formula C19H15N7S B2924284 3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-70-7

3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2924284
CAS RN: 890602-70-7
M. Wt: 373.44
InChI Key: AITSBMNPAIVZSK-UHFFFAOYSA-N
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Description

The compound “3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound is part of a new series of compounds that have been synthesized for biological evaluation .


Synthesis Analysis

The synthesis of this compound involves the use of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1,3-thiazole-2-thione . The chemical structures of the new compounds were established by IR, 1H, 13C NMR, MS, and elemental data .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroscopic techniques. The IR spectra showed characteristic absorption peaks, and the NMR spectra provided information about the hydrogen and carbon atoms in the molecule .

Future Directions

The future directions for this compound could involve further biological evaluations to determine its potential therapeutic applications. The compound showed appreciable activity against test bacteria and emerged as a potential molecule for further development .

properties

IUPAC Name

3-benzyl-6-(5-methyl-1-phenyltriazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7S/c1-13-17(21-24-25(13)15-10-6-3-7-11-15)18-23-26-16(20-22-19(26)27-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITSBMNPAIVZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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